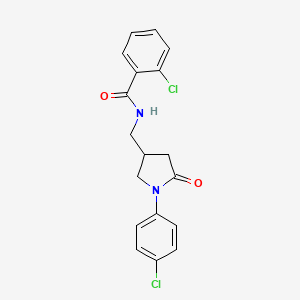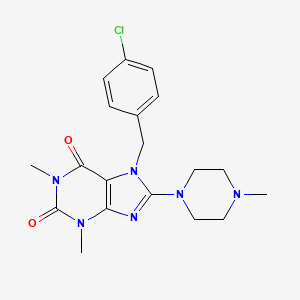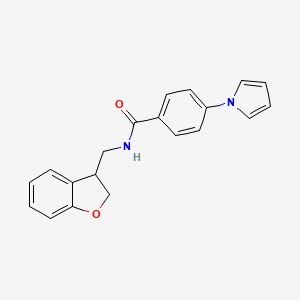
2-chloro-N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide, also known as CPOP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. CPOP is a small molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in several studies.
Applications De Recherche Scientifique
Molecular Interactions and Binding Analysis
Studies have detailed the molecular interactions of related compounds with specific receptors, such as the CB1 cannabinoid receptor. For instance, Shim et al. (2002) investigated the antagonist interactions of a structurally related compound with the CB1 receptor, employing molecular orbital methods to analyze conformational behaviors and develop pharmacophore models for CB1 receptor ligands (Shim et al., 2002).
Synthesis and Evaluation of Derivatives
Several studies have synthesized derivatives of related chemical structures, evaluating their potential biological activities. For example, Limban et al. (2011) synthesized acylthioureas with antibiofilm properties against Pseudomonas aeruginosa and Staphylococcus aureus, indicating the potential for developing novel antimicrobial agents (Limban et al., 2011).
Pharmacological Applications
Research into the pharmacological applications of related structures has shown promise in the development of CNS active agents, with studies highlighting antidepressant and nootropic activities. Thomas et al. (2016) synthesized compounds demonstrating significant antidepressant and nootropic effects in preclinical evaluations (Thomas et al., 2016).
Metabolic and Excretion Studies
Investigations into the metabolic fate and excretion of structurally related compounds have provided insights into their pharmacokinetics. Yue et al. (2011) studied the absorption, distribution, metabolism, and excretion of GDC-0449, a compound with a similar chemical structure, in rats and dogs, revealing extensive metabolism and the identification of unique metabolic pathways (Yue et al., 2011).
Structural and Spectroscopic Analysis
Research has also focused on the structural and spectroscopic analysis of related compounds, providing a deeper understanding of their physicochemical properties. Studies such as those by Demir et al. (2016) have used X-ray diffraction and DFT calculations to analyze the structure of benzamide derivatives, contributing to the knowledge of their electronic properties and potential reactivity (Demir et al., 2016).
Mécanisme D'action
Target of Action
The primary target of the compound 2-chloro-N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide is the chitin synthesis pathway in insects . This compound belongs to the benzoylurea class of insecticides, which are known to inhibit the synthesis of chitin, a key component of the exoskeleton of insects .
Mode of Action
2-chloro-N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide interacts with its targets by inhibiting the process of chitin synthesis . This inhibition prevents the normal development of insect larvae, particularly during the molting process, leading to their death .
Biochemical Pathways
The compound 2-chloro-N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide affects the biochemical pathway responsible for the synthesis of chitin in insects . By inhibiting this pathway, the compound disrupts the normal development and molting process of the insects, leading to their death .
Pharmacokinetics
It is known that the compound is poorly soluble in water but can dissolve in organic solvents such as acetone and n,n-dimethylformamide . This suggests that the compound may have good bioavailability when administered in an appropriate solvent.
Result of Action
The result of the action of 2-chloro-N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide is the death of the targeted insects. By inhibiting chitin synthesis, the compound prevents the normal development and molting of insect larvae, leading to their death . This makes the compound an effective insecticide against a variety of pests, including wheat midge, pine caterpillar, cabbage caterpillar, American white moth, and mosquitoes .
Action Environment
The action of 2-chloro-N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide is influenced by environmental factors. The compound is stable under normal conditions and is resistant to light and heat . It decomposes in the presence of strong acids or bases .
Propriétés
IUPAC Name |
2-chloro-N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-13-5-7-14(8-6-13)22-11-12(9-17(22)23)10-21-18(24)15-3-1-2-4-16(15)20/h1-8,12H,9-11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLMAPYEGSTRKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(3'-methyl-1'-phenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2556169.png)
![12-(3,4-Dimethylbenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2556170.png)
![1-Azabicyclo[2.2.1]heptan-4-ylmethanamine;dihydrochloride](/img/structure/B2556171.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2556172.png)



![4-[(2-Methoxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B2556177.png)
![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2556179.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2556180.png)
